N-(azetidin-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)-N-phenylacetamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-N-phenylacetamide typically involves the reaction of azetidine with phenylacetamide under specific conditions. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(azetidin-3-yl)-N-phenylacetic acid, while reduction could produce N-(azetidin-3-yl)-N-phenylethylamine.
Scientific Research Applications
N-(azetidin-3-yl)-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act on GABA receptors, influencing neurotransmission and exhibiting potential neuroprotective effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
N-(azetidin-3-yl)-N-phenylacetamide can be compared with other azetidine derivatives, such as:
N-Boc-azetidin-3-ylidene: Used in similar synthetic applications and exhibits comparable reactivity.
Azetidine-2-carboxylic acid: A natural product with biological activity, used as a building block in peptide synthesis.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of small peptides.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13(11-7-12-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 |
InChI Key |
ZJGRTHWNUTUWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.